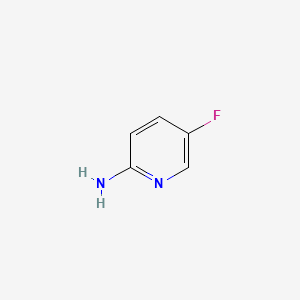

2-Amino-5-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTXQLYMECWULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944331 | |

| Record name | 5-Fluoropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21717-96-4 | |

| Record name | 5-Fluoropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-fluoropyridine

Introduction

2-Amino-5-fluoropyridine, identified by the CAS number 21717-96-4, is a fluorinated pyridine (B92270) derivative that serves as a pivotal intermediate in various chemical syntheses.[1] Its unique molecular structure, featuring both an amino group and a fluorine atom on the pyridine ring, imparts valuable chemical properties that make it a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of the fluorine atom, in particular, can enhance the pharmacokinetic properties of resulting drug candidates, such as metabolic stability and receptor binding affinity.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale cream to brown crystalline powder.[4] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 21717-96-4 | [1][5][6] |

| Molecular Formula | C₅H₅FN₂ | [1][5][6] |

| Molecular Weight | 112.11 g/mol | [1][5][6] |

| Alternate Names | 5-Fluoro-2-pyridineamine, 5-Fluoropyridin-2-amine | [5][6] |

| Melting Point | 93-97 °C | [7] |

| Appearance | Pale cream to brown or yellow crystals/powder | [4] |

| Assay | ≥96.0% | [4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is an irritant to the skin, eyes, and respiratory system.[8][9]

| Hazard Statement | Description |

| H315 | Causes skin irritation.[8][9] |

| H319 | Causes serious eye irritation.[8][9] |

| H335 | May cause respiratory irritation.[8] |

| Acute Toxicity 4 | Harmful if swallowed, in contact with skin, or if inhaled.[9][10] |

Recommended Precautionary Measures:

| Precautionary Code | Description |

| P261 | Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][11] |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[9][11] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[11] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][11] |

Storage: Store in a cool, dry, and well-ventilated place.[8][10] Keep the container tightly closed.

Synthesis and Experimental Protocols

The most common synthetic route to this compound starts from 2-aminopyridine (B139424) and involves a multi-step process.[12][13][14] This method is favored as it avoids the need for intermediates like 2-chloro-5-aminopyridine and generally results in a higher yield and purity.[1]

Generalized Experimental Protocol for Synthesis from 2-Aminopyridine:

-

Acylation: 2-aminopyridine is reacted with acetic anhydride (B1165640) to protect the amino group. Optimal conditions reported include a reaction temperature of 45°C for 2.5 hours, yielding 2-acetamidopyridine (B118701).[13]

-

Nitration: The resulting 2-acetamidopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at around 60°C for 2 hours to produce 2-acetamido-5-nitropyridine (B189021).[13]

-

Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group. A common method involves using hydrazine (B178648) hydrate (B1144303) with a Palladium on carbon (Pd/C) catalyst in ethanol (B145695) at 80°C for 3.5 hours.[13] This step yields 2-acetamido-5-aminopyridine (B1225344).

-

Diazotization: The newly formed amino group is converted into a diazonium salt. This is typically achieved by reacting 2-acetamido-5-aminopyridine with sodium nitrite (B80452) and fluoroboric acid at a controlled temperature of 25°C for 1.5 hours.[13]

-

Schiemann Reaction: The diazonium tetrafluoroborate (B81430) salt is then thermally decomposed to introduce the fluorine atom onto the pyridine ring. This reaction is often carried out in a solvent like toluene (B28343) at 110°C, yielding 2-acetamido-5-fluoropyridine.[13]

-

Hydrolysis: The final step involves the removal of the acetyl protecting group. This is accomplished by hydrolysis, for example, using a 20% aqueous solution of sodium hydroxide (B78521) (NaOH) at 80°C for 2 hours, to yield the final product, this compound.[13]

Caption: Synthesis workflow of this compound.

Applications in Research and Development

This compound is a valuable intermediate with broad applications across several scientific and industrial sectors.[1]

-

Pharmaceuticals: It is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Notable examples include its use as an intermediate in the production of the peptide deformylase inhibitor LBM415, the insomnia medication Lemborexant, and various integrase-inhibiting antiviral agents.[1][2][12][15] Its incorporation is also explored in the development of novel anticancer drugs.[1]

-

Agrochemicals: In the agrochemical industry, it serves as a precursor for the synthesis of new herbicides and fungicides, contributing to crop protection and management.[1]

-

Radiochemistry: The compound can be labeled with the radioactive isotope fluorine-18 (B77423) for use as a tracer in Positron Emission Tomography (PET) imaging.[1] This application is significant for medical diagnostics, such as visualizing prostate-specific membrane antigen (PSMA) expression in tumors.[1]

-

Materials Science: It is utilized as a raw material for creating functional polymers with special photoelectric properties, showing potential for use in Organic Light-Emitting Diodes (OLEDs) and solar cells.[3]

Caption: Applications of this compound.

This compound is a chemical intermediate of significant industrial and academic interest. Its unique properties, stemming from the fluorinated pyridine structure, make it an essential component in the synthesis of a wide array of valuable compounds. For researchers and drug development professionals, a thorough understanding of its chemistry, handling requirements, and synthetic applications is crucial for leveraging its full potential in creating innovative solutions in medicine, agriculture, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - High Purity Pharmaceutical Intermediate [pipzine-chem.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 21717-96-4 | FA02882 [biosynth.com]

- 7. This compound | 21717-96-4 [chemicalbook.com]

- 8. file1.lookchem.com [file1.lookchem.com]

- 9. fishersci.ch [fishersci.ch]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Improvement on the Synthesis of this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Amino-5-fluoropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is on the multi-step synthesis starting from 2-aminopyridine (B139424), with detailed experimental protocols and quantitative data. An alternative direct fluorination method is also discussed.

Multi-Step Synthesis via Diazotization and Schiemann Reaction

A common and effective method for the synthesis of this compound from 2-aminopyridine involves a multi-step process. This route includes nitration, amino group protection via acetylation, reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine atom, and a final hydrolysis step.[1][2][3][4] This pathway is advantageous as it avoids the use of intermediates like 2-chloro-5-aminopyridine and can result in higher yields and purity of the final product.[1][4]

Signaling Pathway

Caption: Multi-step synthesis of this compound.

Experimental Protocols and Quantitative Data

The following tables summarize the reaction conditions and yields for each step of the synthesis, based on optimized procedures from various studies.

Table 1: Acylation of 2-Aminopyridine

| Parameter | Value | Reference |

| Reactants | 2-aminopyridine (9.9g), acetic anhydride (B1165640) (21mL) | [3] |

| Temperature | 45 °C | [3] |

| Time | 2.5 hours | [3] |

| Yield | 96.26% | [3] |

Table 2: Nitration of 2-Acetamidopyridine

| Parameter | Value | Reference |

| Reactants | 2-acetamidopyridine (13.6g), concentrated sulfuric acid (113mL), fuming nitric acid (14.6mL) | [3] |

| Temperature | 60 °C | [3] |

| Time | 2 hours | [3] |

| Yield | 88.40% | [3] |

Table 3: Reduction of 2-Acetamido-5-nitropyridine

| Parameter | Value | Reference |

| Reactants | 2-acetamido-5-nitropyridine (4.53g), ethanol (B145695) (40mL), hydrazine (B178648) hydrate (B1144303) (2.94g), Pd/C catalyst (0.6g) | [3] |

| Temperature | 80 °C | [3] |

| Time | 3.5 hours | [3] |

| Yield | 93.26% | [3] |

Table 4: Diazotization of 2-Acetamido-5-aminopyridine

| Parameter | Value | Reference |

| Reactants | 2-acetamido-5-aminopyridine (3.8g), ethanol (15.8mL), fluoroboric acid (11.1mL), sodium nitrite (B80452) (3.28g) | [3] |

| Temperature | 25 °C | [3] |

| Time | 1.5 hours | [3] |

| Yield | 87.22% | [3] |

Table 5: Schiemann Reaction of 2-Acetamido-5-pyridine diazonium tetrafluoroborate

| Parameter | Value | Reference |

| Reactant | 2-acetamido-5-pyridine diazonium tetrafluoroborate | [3] |

| Solvent | Toluene | [3] |

| Temperature | 110 °C (thermal decomposition) | [3] |

| Yield | 64.94% | [3] |

Table 6: Hydrolysis of 2-Acetamido-5-fluoropyridine

| Parameter | Value | Reference |

| Reactants | 2-acetamido-5-fluoropyridine (6g), 20% aqueous NaOH (5g) | [3] |

| Temperature | 80 °C | [3] |

| Time | 2 hours | [3] |

| Yield | 95.25% | [3] |

The total yield for this multi-step synthesis is reported to be approximately 42.81%.[3]

Alternative Synthetic Routes

Direct Fluorination

Direct fluorination of 2-aminopyridines presents a more atom-economical approach. This can be achieved using electrophilic fluorinating agents such as Selectfluor.[5][6][7] The reaction is typically carried out under mild conditions in a mixed solvent system, such as chloroform (B151607) and water.[5][6][7] The regioselectivity of the fluorination is highly dependent on the substituents present on the pyridine (B92270) ring.[5][6]

Experimental Workflow for Direct Fluorination

Caption: Workflow for direct fluorination of 2-aminopyridines.

Further investigation into the optimization of reaction conditions, including solvent systems and the ratio of reactants, is crucial for achieving high yields and selectivities in direct fluorination methods.[5]

The Balz-Schiemann Reaction in Detail

The Balz-Schiemann reaction is a key transformation in the multi-step synthesis, converting an aryl diazonium salt to an aryl fluoride.[8][9][10] This reaction involves the thermal decomposition of a diazonium tetrafluoroborate intermediate.[8][9][10] It is conceptually similar to the Sandmeyer reaction, which is used to synthesize other aryl halides.[8][11] However, the Balz-Schiemann reaction typically does not require a metal catalyst.[8][11]

Conclusion

The synthesis of this compound from 2-aminopyridine is a well-established process, with the multi-step route involving a Schiemann reaction being the most extensively documented. This method, while lengthy, provides a reliable pathway to the desired product with good overall yields when individual steps are optimized. Direct fluorination offers a more concise alternative, though further development may be required to achieve the same level of efficiency and selectivity for this specific target molecule. The choice of synthetic route will ultimately depend on factors such as scale, available resources, and desired purity of the final product.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Improvement on the Synthesis of this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Balz-Schiemann Reaction [organic-chemistry.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

The Pivotal Role of 2-Amino-5-fluoropyridine in the Synthesis of Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-fluoropyridine, a fluorinated pyridine (B92270) derivative, has emerged as a critical building block in the synthesis of a new generation of high-performance agrochemicals. The strategic incorporation of the fluorine atom at the 5-position of the pyridine ring imparts unique physicochemical properties to the resulting molecules, leading to enhanced biological activity, metabolic stability, and target specificity. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of advanced fungicides and herbicides. Through representative case studies of the fungicide Flupicolide and the herbicide Aminopyralid (B1667105), this document details the synthetic pathways, experimental protocols, quantitative efficacy data, and mechanisms of action of agrochemicals derived from this versatile intermediate.

Introduction: The Strategic Advantage of Fluorinated Pyridines in Agrochemicals

The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds, including many successful agrochemicals.[1] The introduction of a fluorine atom into the pyridine structure, as seen in this compound, offers several key advantages for the development of novel pesticides. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and binding affinity to target enzymes or proteins.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule in plants and soil, leading to longer-lasting efficacy.[2]

This compound (CAS: 21717-96-4) is a versatile intermediate that serves as a precursor for a diverse range of substituted pyridines used in the synthesis of both fungicides and herbicides.[2] Its amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

Synthesis of this compound: A Foundational Process

The efficient synthesis of this compound is crucial for its application in agrochemical manufacturing. A common and effective route starts from 2-aminopyridine (B139424) and involves a multi-step process.

Synthetic Pathway Overview

The synthesis typically proceeds through the following key stages:

-

Nitration: Introduction of a nitro group onto the pyridine ring.

-

Amino Acetylation: Protection of the amino group.

-

Reduction of the Nitro Group: Conversion of the nitro group to a second amino group.

-

Diazotization: Conversion of the newly formed amino group into a diazonium salt.

-

Schiemann Reaction: Introduction of the fluorine atom by thermal decomposition of the diazonium tetrafluoroborate (B81430) salt.

-

Hydrolysis: Deprotection of the acetylated amino group to yield the final product.

This process has been optimized to improve yield and purity, avoiding the need for less efficient intermediates like 2-chloro-5-aminopyridine.[3]

Quantitative Data for Synthesis

The following table summarizes the optimized reaction conditions and yields for each step in a typical synthesis of this compound.[3]

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Molar Yield (%) |

| 1 | Nitration | Fuming Nitric Acid, Sulfuric Acid | 60 | 2 | 88.40 |

| 2 | Amino Acetylation | Acetic Anhydride | Reflux | 1 | 96.3 |

| 3 | Nitro Reduction | Hydrazine (B178648) Hydrate (B1144303), Pd/C | 80 | 3.5 | 93.26 |

| 4 | Diazotization | Sodium Nitrite (B80452), Fluoroboric Acid | 25 | 1.5 | 87.22 |

| 5 | Schiemann Reaction | Toluene (B28343) (thermal decomposition) | 110 | - | 64.94 |

| 6 | Hydrolysis | NaOH (20% aq.) | 80 | 2 | 95.25 |

| Overall | ~42.81 |

Experimental Protocol for Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is as follows:

Step 1: Nitration of 2-Acetamidopyridine (B118701) In a reaction vessel, 13.6g of 2-acetamidopyridine is added to 113 mL of concentrated sulfuric acid. The mixture is cooled, and 14.6 mL of fuming nitric acid is added dropwise while maintaining the temperature at 60°C for 2 hours. The reaction mixture is then poured onto ice, and the precipitate is collected by filtration and washed to yield 2-acetamido-5-nitropyridine (B189021).

Step 2: Reduction of 2-Acetamido-5-nitropyridine 4.53g of 2-acetamido-5-nitropyridine is dissolved in 40 mL of ethanol (B145695). 2.94g of hydrazine hydrate and 0.6g of a Pd/C catalyst are added. The mixture is refluxed at 80°C for 3.5 hours. The catalyst is then filtered off, and the solvent is evaporated to yield 2-acetamido-5-aminopyridine (B1225344).

Step 3: Diazotization and Schiemann Reaction 3.8g of 2-acetamido-5-aminopyridine is dissolved in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid. The solution is cooled, and a solution of 3.28g of sodium nitrite is added dropwise at 25°C over 1.5 hours. The resulting diazonium salt is then thermally decomposed in toluene at 110°C to yield 2-acetamido-5-fluoropyridine (B564454).

Step 4: Hydrolysis 6g of 2-acetamido-5-fluoropyridine is refluxed with 5g of NaOH in a 20% aqueous solution at 80°C for 2 hours. After cooling, the product is extracted to yield this compound.

Application in Fungicide Synthesis: The Case of Flupicolide

While direct synthesis of commercial fungicides from this compound is not widely documented, the structurally related fungicide Flupicolide serves as an excellent case study to illustrate the importance of the fluorinated pyridine scaffold. Flupicolide contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety and is highly effective against oomycete pathogens.

Synthesis of Flupicolide

The synthesis of Flupicolide involves the coupling of 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine with 2,6-dichlorobenzoyl chloride.

Caption: Synthetic workflow for the preparation of Flupicolide.

Experimental Protocol for Flupicolide Synthesis

Materials:

-

2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine

-

2,6-Dichlorobenzoyl chloride

-

Toluene

-

Aqueous sodium hydroxide (B78521) solution (32 wt.%)

Procedure:

-

In a reaction vessel, charge 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine and toluene.

-

At 20°C, add 2,6-dichlorobenzoyl chloride to the mixture.

-

Concurrently, add the 32 wt.% aqueous sodium hydroxide solution over 60 minutes, maintaining the internal temperature between 38°C and 43°C.

-

After the addition is complete, allow the suspension to react for an additional 10 minutes at 40°C.

-

The product, Flupicolide, can then be isolated and purified.

Quantitative Data: Fungicidal Activity of Flupicolide

Flupicolide exhibits potent activity against a range of oomycete pathogens. The efficacy is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth.

| Pathogen | Disease | EC₅₀ (µg/mL) | Reference |

| Phytophthora cinnamomi | Avocado Root Rot | 0.046 - 0.330 | [4] |

| Phytophthora litchii | Litchi Downy Blight | 0.131 ± 0.037 | [5] |

| Pseudoperonospora cubensis | Cucurbit Downy Mildew | 0.02 - 0.40 | [6] |

| Phytophthora capsici | Phytophthora Blight | 0.11 - 0.39 | [7][8] |

Mechanism of Action of Flupicolide

Flupicolide has a unique mode of action, targeting spectrin-like proteins in oomycetes. These proteins are essential components of the fungal cytoskeleton. By disrupting these proteins, Flupicolide leads to a rapid cessation of cytoplasmic streaming and inhibits mycelial growth, zoospore release, and cyst germination.

Caption: Proposed mechanism of fungicidal action of Flupicolide.

Application in Herbicide Synthesis: The Case of Aminopyralid

Aminopyralid is a selective, systemic herbicide belonging to the pyridine carboxylic acid family.[9] It is highly effective in controlling broadleaf weeds in pastures and non-cropland areas.[9] While not directly synthesized from this compound, its pyridine-based structure and mechanism of action are representative of herbicides that can be developed from this class of compounds.

Synthesis of Aminopyralid

The synthesis of Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) can be achieved from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid through a selective de-chlorination reaction.

Caption: Synthetic workflow for the preparation of Aminopyralid.

Experimental Protocol for Aminopyralid Synthesis

Materials:

-

4-amino-3,5,6-trichloropyridine-2-carboxylic acid

-

Water

-

30% Sodium hydroxide solution

-

5% Pd/C catalyst

-

Hydrogen gas

-

30% Hydrochloric acid

Procedure:

-

A mixture of 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 500 ml of water is prepared in a high-pressure reactor.

-

66.7 g of 30% sodium hydroxide solution is added.

-

2 g of 5% Pd/C catalyst is added, and the reactor is purged with nitrogen and then filled with hydrogen to 0.2 MPa.

-

The mixture is heated to 50°C, and the hydrogen pressure is increased to 0.3 MPa. The reaction proceeds for 20 hours.

-

After cooling, the catalyst is filtered, and the filtrate is acidified with 30% hydrochloric acid to a pH of 1-2 to precipitate the product.

-

The precipitate is collected, washed, and dried to yield Aminopyralid with a purity of 97.5% and a yield of 91.4%.[10]

Quantitative Data: Herbicidal Efficacy of Aminopyralid

Aminopyralid is effective at low application rates for the control of various broadleaf weeds.

| Weed Species | Common Name | Application Rate (g ai/ha) | Control Level |

| Cirsium arvense | Canada Thistle | 33 | Very Good |

| Xanthium strumarium | Common Cocklebur | 33 | Very Good |

| Amaranthus retroflexus | Redroot Pigweed | 33 | Very Good |

| Solanum nigrum | Black Nightshade | 33 | Very Good |

| Physalis angulata | Cutleaf Groundcherry | 33 | Very Efficient |

Data adapted from a study on Lancelot 450 WG, a formulation containing aminopyralid and florasulam.[11]

Mechanism of Action of Aminopyralid

Aminopyralid is a synthetic auxin herbicide.[9][12] It mimics the natural plant growth hormone auxin, but at concentrations that are toxic to susceptible plants.

Caption: Mechanism of action of Aminopyralid as a synthetic auxin.

Upon absorption by the leaves and roots, aminopyralid is translocated throughout the plant.[12][13] It binds to auxin receptors, leading to uncontrolled and disorganized cell division and elongation.[12] This disrupts normal plant growth processes, causing symptoms such as twisting of stems and leaves, ultimately leading to the death of the susceptible broadleaf weed.[12]

Conclusion

This compound is a cornerstone intermediate in the development of modern, high-efficacy agrochemicals. The presence of the fluorine atom in the pyridine ring confers significant advantages in terms of biological activity and metabolic stability. As demonstrated by the case studies of the fungicide Flupicolide and the herbicide Aminopyralid, the fluorinated pyridine scaffold is central to the creation of pesticides with novel modes of action and excellent performance profiles. The continued exploration of derivatives of this compound holds great promise for the discovery of the next generation of crop protection solutions, addressing the ongoing challenges of food security and sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]

- 10. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]

- 11. Efficacy of the Herbicide Lancelot 450 WG (Aminopyralid + Florasulam) on Broadleaf and Invasive Weeds and Effects on Yield and Quality Parameters of Maize | Semantic Scholar [semanticscholar.org]

- 12. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 13. solutionsstores.com [solutionsstores.com]

Methodological & Application

Application Notes and Protocols: Schiemann Reaction for the Synthesis of 2-Fluoropyridine

Abstract

This document provides a comprehensive protocol for the synthesis of 2-fluoropyridine (B1216828) from 2-aminopyridine (B139424) via the Balz-Schiemann reaction. The procedure involves the diazotization of the primary aromatic amine to form a diazonium tetrafluoroborate (B81430) salt, followed by thermal decomposition to yield the corresponding aryl fluoride. This method is a cornerstone for the regiospecific introduction of fluorine into aromatic rings.[1][2] Due to the inherent risks associated with diazonium salts, this protocol emphasizes critical safety measures.[3][4]

Introduction

The Balz-Schiemann reaction is a crucial transformation in organic synthesis, enabling the conversion of primary aromatic amines into aryl fluorides.[1] The reaction proceeds through a diazonium tetrafluoroborate intermediate, which upon heating, decomposes to provide the desired fluoroarene, boron trifluoride, and nitrogen gas. While effective, the traditional method can be hazardous due to the potentially explosive nature of the isolated diazonium salt intermediate.[3][4] Consequently, careful adherence to procedural controls and safety precautions is paramount. Modern variations, including one-pot syntheses and continuous flow processes, have been developed to mitigate these risks and improve efficiency.[2][4] This protocol details a standard laboratory-scale batch procedure adapted from established methodologies.[5]

Reaction Scheme

The overall transformation is depicted below:

Caption: Overall Schiemann reaction for 2-fluoropyridine synthesis.

Experimental Protocol

This protocol is adapted from detailed procedures for analogous substrates and requires strict adherence to safety guidelines.[5]

3.1. Materials and Equipment

-

2-Aminopyridine

-

48% Aqueous Fluoroboric Acid (HBF₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Two-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice-water bath

-

Dropping funnel or powder funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

3.2. Step 1: Diazotization (Formation of 2-Pyridyldiazonium Tetrafluoroborate)

-

In a 250 mL two-necked flask equipped with a magnetic stir bar and a thermometer, charge the 48% aqueous solution of HBF₄.

-

Slowly add 2-aminopyridine to the acid. The formation of the pyridylammonium tetrafluoroborate salt may be exothermic. If necessary, use a water bath to maintain the temperature below 40 °C during dissolution.

-

Cool the resulting solution or suspension to between 0 °C and 5 °C using an ice-water bath. Fine crystals of the ammonium (B1175870) salt may precipitate.[5]

-

Slowly add solid sodium nitrite in small portions to the vigorously stirred suspension. Crucially, maintain the reaction temperature between 0 °C and 10 °C throughout the addition. [5] Use of a powder funnel can facilitate the addition.

-

The addition of sodium nitrite is exothermic and will be accompanied by the evolution of gas. The rate of addition must be carefully controlled to prevent the temperature from rising above 10 °C. A rapid temperature increase can lead to uncontrolled decomposition of the diazonium salt.[5]

-

After the addition is complete (typically over 60-90 minutes), continue to stir the mixture at 0-10 °C for an additional 30 minutes. The reaction mixture will typically turn a pale yellow or orange color.[5]

3.3. Step 2: Thermal Decomposition

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continuous stirring is essential.

-

Gently heat the mixture using a heating mantle. The decomposition temperature for pyridyldiazonium salts can vary, but a range of 130-140 °C has been reported for substituted analogs.[6] The decomposition is characterized by vigorous evolution of nitrogen gas.

-

Heat the mixture until the gas evolution ceases completely. The resulting mixture is typically a dark, oily liquid.

-

Allow the flask to cool to room temperature.

3.4. Step 3: Work-up and Isolation

-

Caution: The crude product mixture is acidic. Slowly and carefully pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Perform this step in a fume hood as effervescence will occur.

-

Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane or diethyl ether.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a liquid or low-melting solid.

-

Purify the crude 2-fluoropyridine by vacuum distillation to obtain the final product.

Data Summary

The following table summarizes typical reaction parameters for the Schiemann reaction of aminopyridines. Yields can be variable and are highly dependent on precise reaction control.

| Parameter | Value/Condition | Source(s) |

| Reactants | 2-Aminopyridine, NaNO₂, HBF₄ | [1] |

| Diazotization Temp. | 0 °C to 10 °C | [5] |

| Diazotization Time | 1.5 - 2.5 hours | [5][6] |

| Decomposition Temp. | ~130 °C (for substituted analogs) | [7] |

| Overall Yield | Modest to Good (highly variable) | [4][8] |

Experimental Workflow Diagram

The logical flow of the experimental protocol is outlined in the diagram below.

Caption: Workflow for the synthesis of 2-fluoropyridine.

Safety Precautions

-

Explosion Hazard: Aryl diazonium salts are high-energy compounds and can decompose explosively, especially when dry.[4][9] Avoid isolating the diazonium tetrafluoroborate intermediate unless absolutely necessary and only on a small scale with appropriate safety shields.

-

Temperature Control: The diazotization step is exothermic. Runaway reactions can occur if the temperature is not strictly controlled, leading to rapid gas evolution and potential vessel rupture.[5]

-

Corrosive Reagents: Fluoroboric acid is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Toxic Gases: The thermal decomposition step releases boron trifluoride (BF₃), a toxic and corrosive gas.[1] This entire step, along with the work-up, must be performed in an efficient fume hood.

-

Neutralization: The neutralization of the acidic reaction mixture with bicarbonate should be done slowly and cautiously to control the rate of CO₂ evolution and prevent splashing of the reaction mixture.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. Study on the Process of Preparation of this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 7. researchgate.net [researchgate.net]

- 8. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its versatility and efficiency in forging carbon-carbon bonds. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 2-Amino-5-fluoropyridine is a valuable building block in medicinal chemistry; the strategic placement of the amino and fluoro groups can significantly influence the physicochemical and pharmacological properties of the resulting molecules. The fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability.

These application notes provide a comprehensive guide for performing Suzuki coupling reactions with this compound. While direct literature on the Suzuki coupling of this compound is sparse, this document compiles and adapts protocols from closely related 2-aminohalopyridine and 2-halopyridine systems to provide a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1] A palladium(0) species initiates the cycle by oxidatively adding to the carbon-halogen bond of the 2-halopyridine. Subsequently, in the transmetalation step, the organic moiety from an organoboron reagent (such as a boronic acid or its ester) is transferred to the palladium(II) complex. This step is typically facilitated by a base. The cycle concludes with reductive elimination, where the two organic fragments are coupled to form the desired product, and the palladium(0) catalyst is regenerated.[2]

Influence of Substituents

The electronic properties of the pyridine (B92270) ring are significantly influenced by its substituents. The 2-amino group is an electron-donating group, which can increase the electron density of the pyridine ring and potentially slow down the rate-determining oxidative addition step. Conversely, the 5-fluoro group is an electron-withdrawing group, which can help to activate the C-X bond (where X is a halogen, typically Br or I) towards oxidative addition. The interplay of these two substituents will affect the overall reactivity of the substrate. While primary amines can sometimes interfere with the catalytic cycle, many Suzuki couplings with aminopyridines have been successfully performed without the need for a protecting group.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aminopyridines and related heteroaryl halides with arylboronic acids. This data can serve as a guide for what to expect when performing these reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aminobromopyridines with Arylboronic Acids

| Entry | Aminobromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | >15 | Moderate to Good[4] |

| 2 | 2-Amino-3-bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / RuPhos (8) | LiHMDS | THF | 65 | 16 | Not specified[5] |

| 3 | 2-Amino-5-bromopyrazine | 2,5-dimethoxy-1,4-benzenediboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 18 | Not specified[3] |

Table 2: Suzuki-Miyaura Coupling of other Halopyridines and Related Substrates

| Entry | Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65-100 | 5-89[6] |

| 2 | Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic esters | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | up to 74[6] |

| 3 | 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Isopropanol/H₂O | Not specified | Good to Excellent[7] |

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good[8] |

Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. For the purpose of this protocol, we will assume the starting material is 2-Amino-5-bromo-pyridine, as bromides are common starting materials for Suzuki reactions.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

2-Amino-5-bromopyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water, degassed

-

Nitrogen or Argon gas

-

Standard laboratory glassware, Schlenk flask, condenser, magnetic stirrer, heating mantle.

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add 2-Amino-5-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).

-

Stir the reaction mixture at room temperature for 15-30 minutes to ensure proper mixing.

-

Heat the reaction mixture to 85-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-aryl-fluoropyridine.

Protocol 2: Alternative Conditions using Pd(dppf)Cl₂

Materials:

-

2-Amino-5-bromopyridine (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

-

Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane or Dimethylformamide (DMF)

-

Water, degassed

-

Nitrogen or Argon gas

Procedure:

-

Follow the setup procedure as described in Protocol 1, substituting the catalyst and base.

-

Use a solvent system of 1,4-dioxane/water or DMF/water.

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction and perform the workup and purification as described in Protocol 1.

Mandatory Visualizations

Diagrams

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Conceptual signaling pathway illustrating kinase inhibition by pyridine derivatives.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of a wide array of arylamines.[1] The 2-amino-5-fluoropyridine (B1271945) scaffold is a key structural motif in numerous biologically active compounds. The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of N-aryl-5-fluoropyridin-2-amine derivatives, which are important intermediates in the development of novel pharmaceuticals.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination involving this compound.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps: oxidative addition, deprotonation, and reductive elimination.[1] Initially, an active Pd(0) species undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired N-arylated amine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1] The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is critical for the success of the reaction and must be optimized for specific substrates.[2]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following table summarizes reaction conditions for the amination of this compound and related aminopyridine substrates with various coupling partners. This data provides a starting point for reaction optimization.

| Entry | Amine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | 3-bromo-1-methyl-1H-pyrrole-2,5-dione | - | - | - | Acetic Acid | Reflux | - | 68[3] |

| 2 | 4-(pyridin-3-yl)pyrimidin-2-amine | 4-bromoanisole | PdCl2(PPh3)2 (10) | Xantphos (10) | NaOtBu (3.0) | Toluene | Reflux | 8 | 82[3] |

| 3 | 2-Amino-6-bromopyridine | Aniline | Pd2(dba)3 (2) | XPhos (5) | NaOtBu (1.4) | Toluene | 110 | 12-24 | ~90-98 |

| 4 | 2-Amino-6-bromopyridine | Morpholine | Pd(OAc)2 (4) | XPhos (5) | Cs2CO3 (1.5) | Dioxane | 110 | 12-24 | ~85-95 |

| 5 | 3-Amino-5-bromopyridine | Aniline | Pd2(dba)3 (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 92 |

| 6 | 3-Amino-5-bromopyridine | N-methylaniline | Pd(OAc)2 (2) | BINAP (3) | Cs2CO3 (1.5) | Toluene | 100 | 18 | 88 |

Experimental Protocols

Protocol 1: Synthesis of 4-((5-Fluoropyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile[3]

This protocol details a specific C-N coupling reaction involving this compound.

Materials:

-

3-bromo-1-methyl-1H-pyrrole-2,5-dione (1.0 mmol, 1.0 equiv)

-

This compound (1.0 mmol, 1.0 equiv)

-

Glacial Acetic Acid

Procedure:

-

A mixture of 3-bromo-1-methyl-1H-pyrrole-2,5-dione (0.18 g, 1.0 mmol) and this compound (0.11 g, 1.0 mmol) is heated in glacial acetic acid.

-

The reaction is monitored for completion by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated and purified by recrystallization from methanol (B129727) to yield yellow needles.

-

Yield: 68%

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with Aryl Halides

This generalized protocol is based on established methodologies for the amination of related aminopyridines and should be optimized for specific aryl halides.[4]

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.1 - 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the base to the flask under the inert atmosphere.

-

In a separate flask, dissolve this compound and the aryl halide in the anhydrous solvent.

-

Transfer the solution of the substrates to the Schlenk flask containing the catalyst, ligand, and base via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-aryl-5-fluoropyridin-2-amine.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the N-arylation of this compound. The success of this transformation is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of a diverse range of N-aryl-5-fluoropyridin-2-amine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoropyridine (B1271945) is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural features, including the hydrogen bond donating amino group and the fluorine atom which can enhance binding affinity and modulate physicochemical properties, make it a valuable scaffold for targeting the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a significant class of therapeutic agents.

These application notes provide detailed protocols and supporting data for the synthesis of representative kinase inhibitors utilizing this compound as a key starting material. The methodologies described herein are based on established synthetic routes and provide a foundation for researchers to develop novel and potent kinase inhibitors.

I. Synthesis of a Precursor for a Peptide Deformylase Inhibitor (LBM415 intermediate)

While peptide deformylase is not a kinase, the synthesis of its inhibitor, LBM415, from this compound is well-documented and serves as an excellent example of the synthetic utility of this starting material in multi-step drug synthesis.[1][2][3] The initial steps to prepare a key intermediate are detailed below.

Experimental Protocol: Synthesis of N-(5-fluoro-2-pyridinyl)-L-prolinamide

This protocol outlines the coupling of this compound with L-proline, a crucial step in the synthesis of the LBM415 scaffold.

Materials:

-

This compound

-

L-proline

-

Thionyl chloride (SOCl₂)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Activation of L-proline: To a suspension of L-proline (1.0 eq) in toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours.

-

Removal of excess SOCl₂: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Co-evaporate with toluene twice to ensure complete removal.

-

Coupling Reaction: Dissolve the resulting L-proline acid chloride in anhydrous dichloromethane. In a separate flask, dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

-

Addition: Slowly add the solution of L-proline acid chloride to the this compound solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford N-(5-fluoro-2-pyridinyl)-L-prolinamide.

Logical Workflow for Intermediate Synthesis

Caption: Workflow for the synthesis of a key prolinamide intermediate.

II. General Strategies for Kinase Inhibitor Synthesis from this compound

The 2-aminopyridine (B139424) scaffold is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The fluorine substituent at the 5-position can further enhance binding affinity and improve metabolic stability. General synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce various substituents at the 3- and 5-positions of the pyridine (B92270) ring.

Example Application: Synthesis of a Generic 2,3,5-Trisubstituted Pyridine Kinase Inhibitor Core

This protocol provides a generalized approach for the synthesis of a trisubstituted pyridine core, which is common in many kinase inhibitors.

Experimental Protocol:

-

Bromination of this compound:

-

Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

-

Procedure: Dissolve this compound (1.0 eq) in acetonitrile. Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir for 2-4 hours. Monitor by TLC. After completion, concentrate the mixture and purify by column chromatography to yield 3-bromo-2-amino-5-fluoropyridine.

-

-

Suzuki Coupling at the 3-position:

-

Materials: 3-bromo-2-amino-5-fluoropyridine, desired boronic acid (e.g., (4-methoxyphenyl)boronic acid), Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane (B91453), Water.

-

Procedure: To a degassed solution of 3-bromo-2-amino-5-fluoropyridine (1.0 eq), the boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 eq). Heat the mixture at 90-100 °C overnight under an inert atmosphere. Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product by column chromatography.

-

-

Modification of the 2-amino group (e.g., Acylation):

-

Materials: Product from step 2, desired acid chloride or anhydride (B1165640) (e.g., benzoyl chloride), Pyridine, Dichloromethane (DCM).

-

Procedure: Dissolve the 2-amino-3-aryl-5-fluoropyridine derivative (1.0 eq) in DCM and pyridine. Cool to 0 °C and add the acid chloride (1.1 eq) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Perform an aqueous work-up and purify by crystallization or column chromatography.

-

General Synthetic Pathway

Caption: General synthetic route to a trisubstituted pyridine kinase inhibitor core.

III. Application to Specific Kinase Families

The this compound scaffold has been incorporated into inhibitors targeting various kinase families.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in several cancers. The 2-aminopyridine scaffold is a key feature of several ALK inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial for cell cycle regulation, and their inhibitors are investigated as anti-cancer agents. Several 2-aminopyridine derivatives have shown potent CDK inhibitory activity. For instance, a series of novel 2-amino-pyridine derivatives were designed and synthesized as potent CDK8 inhibitors.[4]

Janus Kinase (JAK) Inhibitors

JAKs are non-receptor tyrosine kinases involved in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in inflammatory and autoimmune diseases. 2-aminopyridine derivatives have been developed as selective JAK inhibitors.

IV. Quantitative Data Summary

The following table summarizes representative data for kinase inhibitors incorporating the 2-aminopyridine scaffold. While specific data for compounds directly synthesized from this compound is limited in the public domain, the data for analogous 2-aminopyridine derivatives highlights the potential of this scaffold.

| Kinase Target | Compound Class | Representative IC₅₀ (nM) | Reference |

| ALK | 2-Aminopyridine derivatives | 19 - 45 | [5] |

| CDK8 | 2-Amino-pyridine derivative | 46 | [4] |

| JAK2 | 2-Aminopyridine derivative | 3 | [6] |

V. Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), which can be inhibited by compounds derived from this compound.

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The synthetic protocols and strategies outlined in these application notes provide a solid foundation for researchers in the field of drug discovery and development to explore novel chemical space and design next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The provided examples for ALK, CDK, and JAK inhibitors highlight the broad applicability of this scaffold in targeting key players in cellular signaling pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]

Application Notes and Protocols for the Preparation of [18F] Labeled 2-Amino-5-fluoropyridine for PET

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiosynthesis of [18F] labeled 2-amino-5-fluoropyridine (B1271945), a valuable building block for the development of novel Positron Emission Tomography (PET) tracers. The protocols are based on established scientific literature and are intended for use in a research and development setting.

Introduction

The incorporation of the fluorine-18 (B77423) (¹⁸F) radionuclide into molecules for PET imaging is a cornerstone of modern molecular imaging. The this compound scaffold is of significant interest in medicinal chemistry and drug discovery. Its ¹⁸F-labeled analogue, [¹⁸F]this compound, serves as a key synthon for the development of PET tracers targeting a variety of biological targets. This document outlines two primary methodologies for the preparation of [¹⁸F] labeled this compound and its isomers: a two-step approach involving an iodonium (B1229267) salt precursor and a one-pot nucleophilic aromatic substitution method.

Method 1: Two-Step Radiosynthesis via an Iodonium Salt Precursor

This method involves the radiofluorination of an anisyl(2-bromopyridinyl)iodonium triflate precursor to yield 2-bromo-5-[¹⁸F]fluoropyridine, followed by a palladium-catalyzed amination to introduce the amino group.[1][2]

Experimental Protocol

Step 1: Radiofluorination of Anisyl(2-bromopyridinyl-5)iodonium Triflate

-

[¹⁸F]Fluoride Production and Trapping:

-

Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trap the [¹⁸F]fluoride on a QMA (quaternary methyl ammonium) carbonate anion exchange cartridge.[2]

-

Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile (B52724)/water.

-

-

Azeotropic Drying:

-

Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature until dry.

-

-

Radiofluorination Reaction:

-

Dissolve the anisyl(2-bromopyridinyl-5)iodonium triflate precursor in a suitable solvent (e.g., acetonitrile).

-

Add the precursor solution to the dried [¹⁸F]fluoride complex.

-

Heat the reaction mixture at a specified temperature for a set duration (see Table 1 for details).

-

-

Purification of 2-bromo-5-[¹⁸F]fluoropyridine:

-

After cooling, dilute the reaction mixture with water.

-

Purify the intermediate, 2-bromo-5-[¹⁸F]fluoropyridine, using semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

-

Step 2: Palladium-Catalyzed Amination

-

Reaction Setup:

-

To the purified 2-bromo-5-[¹⁸F]fluoropyridine, add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), a base (e.g., NaOtBu), and the desired amine source in an anhydrous solvent (e.g., toluene).[2]

-

-

Amination Reaction:

-

Heat the reaction mixture at a specified temperature and duration (see Table 1 for details).

-

-

Final Purification:

-

After the reaction, cool the mixture and purify the final product, [¹⁸F]this compound, using semi-preparative HPLC.

-

Formulate the purified product in a suitable buffer for subsequent use.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Radiofluorination | ||

| Precursor | Anisyl(2-bromopyridinyl-5)iodonium triflate | [1][2] |

| Radiochemical Yield (RCY) of 2-bromo-5-[¹⁸F]fluoropyridine | 88% | [1] |

| Palladium-Catalyzed Amination | ||

| Catalyst | Pd₂(dba)₃/XPhos | [2] |

| Base | NaOtBu | [2] |

| Radiochemical Yield (RCY) of 2-amino-5-[¹⁸F]fluoropyridines | 8-85% (depending on the amine) | [1] |

Experimental Workflow

Two-Step Radiosynthesis Workflow

Method 2: One-Pot Nucleophilic Aromatic Substitution

This method provides a more direct route to [¹⁸F] labeled aminopyridines through a one-pot synthesis involving nucleophilic aromatic substitution on a halogen-substituted pyridine (B92270) derivative, followed by a Hofmann-type rearrangement.[3]

Experimental Protocol

-

[¹⁸F]Fluoride Preparation:

-

Produce and dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex as described in Method 1.

-

-

Nucleophilic Aromatic Substitution:

-

Add a solution of the precursor (e.g., 5-bromo-2-pyridinecarbonitrile) in a high-boiling point solvent like DMSO to the dried [¹⁸F]fluoride complex.

-

Heat the reaction mixture at a high temperature for a short duration (see Table 2 for details).

-

-

Hydrolysis (if starting from a nitrile):

-

After the fluorination, add a base (e.g., aqueous NaOH) to the reaction mixture to hydrolyze the nitrile group to a carboxamide.

-

-

Hofmann-Type Rearrangement:

-

To the crude reaction mixture containing the [¹⁸F]fluorinated carboxamide, add bromine and an aqueous base to induce a Hofmann rearrangement to the corresponding amine.

-

-

Purification:

-

Purify the final product, 5-[¹⁸F]fluoro-2-pyridinamine, using reversed-phase semi-preparative HPLC.

-

Further purify and concentrate the product using strong cation exchange solid-phase extraction.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Precursor | 5-bromo-2-pyridinecarbonitrile | [3] |

| [¹⁸F]Fluoride Incorporation Yield | Almost quantitative | [3] |

| Hofmann Rearrangement Conversion Yield | 20-30% | [3] |

| Overall Non-Decay-Corrected Radiochemical Yield | 6-10% | [3] |

| Total Synthesis Time | 83-112 min | [3] |

Experimental Workflow

One-Pot Radiosynthesis Workflow

Quality Control

For both methods, the final product should be subjected to rigorous quality control to ensure its suitability for PET imaging studies.

| Test | Method | Specification |

| Radiochemical Purity | Radio-HPLC | >95% |

| Chemical Purity | HPLC with UV detection | >95% |

| Identity of Product | Co-elution with a non-radioactive standard on HPLC | Retention time of the radioactive peak matches that of the standard |

| Specific Activity | Calculated from the radioactivity and the mass of the product | To be determined based on the application |

| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits (e.g., <410 ppm for acetonitrile) |

| pH | pH meter or pH paper | Typically between 4.5 and 7.5 |

| Radionuclidic Purity | Gamma-ray spectroscopy | >99.9% ¹⁸F |

Conclusion

The synthesis of [¹⁸F] labeled this compound and its isomers can be achieved through multiple synthetic routes. The choice of method will depend on the available starting materials, the desired specific activity, and the required radiochemical yield. The two-step method via an iodonium salt precursor generally provides higher radiochemical yields for the initial fluorination step, while the one-pot method offers a more streamlined process. Both protocols require careful optimization and stringent quality control to produce a radiotracer suitable for PET imaging applications.

References

- 1. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-arylation of 2-Amino-5-fluoropyridine with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-arylation of 2-amino-5-fluoropyridine (B1271945) with aryl halides, a critical transformation in the synthesis of valuable pharmaceutical intermediates. The protocols herein focus on two of the most powerful and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction

N-aryl-2-aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. Specifically, the N-arylation of this compound is a key step in the synthesis of several important pharmaceuticals. The fluorine substituent at the 5-position can significantly modulate the physicochemical and pharmacokinetic properties of the final molecule, making this a crucial building block for drug discovery and development. This document outlines optimized conditions for both Buchwald-Hartwig and Ullmann-type couplings, providing researchers with a comprehensive guide to synthesizing a diverse library of N-aryl-2-amino-5-fluoropyridine derivatives.

Data Presentation

The following tables summarize reaction conditions and yields for the N-arylation of this compound and related aminopyridines with various aryl halides under different catalytic systems.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridine (B41290) with Various Amines

| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene (B28343) | 100 | 24 | 78 |

| 2 | N-Methylpiperazine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | 85 |

| 3 | N,N-Dimethylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | 74 |

| 4 | n-Butylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | 65 |

| 5 | Benzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | 55 |

| 6 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | 25 |

| 7 | 3-Aminopyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | 73 |

Data compiled from supporting information for the first radiosynthesis of 2-amino-5-[18F]fluoropyridines.[1]

Table 2: Copper-Catalyzed Ullmann-Type N-Arylation of 2-Amino-5-iodopyridine (B21400) with Various Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | CuI (10) | 1,2-Diol (10) | K₃PO₄ (3.0) | Dioxane | 110 | 10 | 87 |

| 2 | Pyrrolidine | CuI (10) | 1,2-Diol (10) | K₃PO₄ (3.0) | Dioxane | 110 | 10 | 92 |

| 3 | Indole | CuI (10) | 1,2-Diol (10) | K₃PO₄ (3.0) | Dioxane | 110 | 14 | 72 |

| 4 | Imidazole | CuI (10) | 1,2-Diol (10) | K₃PO₄ (3.0) | Dioxane | 110 | 8 | 85 |

| 5 | Aniline | CuI (10) | 1,2-Diol (10) | K₃PO₄ (3.0) | Dioxane | 110 | 8 | 88 |

| 6 | 4-Methylaniline | CuI (10) | 1,2-Diol (10) | K₃PO₄ (3.0) | Dioxane | 110 | 8 | 80 |

| 7 | 4-Methoxyaniline | CuI (10) | 1,2-Diol (10) | K₃PO₄ (3.0) | Dioxane | 110 | 10 | 82 |

| 8 | 4-Chloroaniline | CuI (10) | 1,2-Diol (10) | K₃PO₄ (3.0) | Dioxane | 110 | 14 | 78 |

Data adapted from studies on copper-catalyzed selective C-N bond formation with 2-amino-5-halopyridines.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)

This protocol describes a general method for the N-arylation of 2-bromo-5-fluoropyridine with a variety of amines.

Materials:

-

2-Bromo-5-fluoropyridine

-

Amine (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

Xantphos (5 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

-

Anhydrous Toluene

-

Schlenk tube or sealed vial

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Under the inert atmosphere, add 2-bromo-5-fluoropyridine and anhydrous toluene.

-

Add the amine to the reaction mixture.

-

Seal the vessel tightly and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a rapid, microwave-assisted method for the N-arylation of aryl bromides with amines.[2][3]

Materials:

-

Aryl bromide (e.g., 2-bromo-5-fluoropyridine) (1.0 equivalent)

-

Secondary amine (2.2 equivalents)

-

Pd₂(dba)₃ (5 mol%)

-

XPhos (7 mol%)

-

Sodium tert-butoxide (t-BuONa) (2.2 equivalents)

-

Dry toluene

-

Microwave vial

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the aryl bromide, secondary amine, Pd₂(dba)₃, XPhos, and t-BuONa under an argon atmosphere.[2]

-

Add dry toluene to the vial.[2]

-

Seal the vial and place it in the microwave reactor.[2]

-

Irradiate the reaction mixture at 150 °C for 10 minutes or 130 °C for 30 minutes, with the microwave power set at 200 W.[2]

-

After the reaction is complete, cool the vial to room temperature.[2]

-

Dilute the reaction mixture with dichloromethane (B109758) (DCM).[2]

-

Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.[2]

-

Filter the solution and concentrate the filtrate.[2]

-

Purify the crude product by column chromatography.[2]

Protocol 3: General Procedure for Copper-Catalyzed Ullmann-Type N-Arylation

This protocol outlines a copper-catalyzed approach for the N-arylation of 2-amino-5-iodopyridine.

Materials:

-

2-Amino-5-iodopyridine

-

Amine or N-heterocycle (1.2 equivalents)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,2-Diol ligand (e.g., ethylene (B1197577) glycol) (10 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (3.0 equivalents)

-

Anhydrous Dioxane

-

Sealed tube

-

Magnetic stirrer

-

Inert atmosphere (Argon)

Procedure:

-

To an oven-dried sealed tube containing a magnetic stir bar, add CuI, the 1,2-diol ligand, and K₃PO₄.

-

Seal the tube and evacuate and backfill with argon three times.

-

Under the argon atmosphere, add 2-amino-5-iodopyridine and anhydrous dioxane.

-

Add the amine or N-heterocycle to the reaction mixture.

-

Seal the tube tightly and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for the time indicated in Table 2. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.